9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide
Description
Properties
Molecular Formula |
C15H18F3NO2 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
9,9,9-trifluoro-8-oxo-N-phenylnonanamide |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21) |
InChI Key |
KRCXZGYVOZSCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a nonanamide derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide is . The trifluoromethyl group contributes to its lipophilicity and potential biological activity. The compound is categorized under anilides, which are known for their diverse biological activities including herbicidal and pharmaceutical applications .
Case Studies
A study conducted on various synthesized anilides demonstrated that CF3 had a higher affinity for the histone deacetylase enzyme compared to other known inhibitors. The study involved docking simulations using AutoDock 4.2.6 to analyze the binding interactions between CF3 and the enzyme's active site . The findings indicated that CF3 could serve as a lead compound for developing new herbicides with enhanced efficacy.
| Compound | Activity Level | Comparison with Commercial Herbicide |
|---|---|---|
| CF3 | High | Greater than Dual Gold (S-metolachlor) |
| 4d | Moderate | Comparable to commercial standards |
| 4e | High | Superior inhibition rates |
Histone Deacetylase Inhibition
The role of this compound as a histone deacetylase inhibitor positions it within the realm of cancer therapeutics. HDAC inhibitors are recognized for their potential in treating various malignancies due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
Clinical Relevance
The compound's structural similarity to established HDAC inhibitors suggests potential utility in clinical settings. For instance, existing HDAC inhibitors like Vorinostat have been approved for treating cutaneous T-cell lymphoma. There are ongoing clinical trials investigating the efficacy of new HDAC inhibitors across different cancer types .
Summary of Findings
The applications of this compound span agricultural and pharmaceutical fields due to its unique properties:
- Herbicide Development : Demonstrated high efficacy against target plant species through enzyme inhibition.
- Cancer Therapeutics : Potential as an HDAC inhibitor with implications for treating various cancers.
Mechanism of Action
The mechanism of action of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves its interaction with specific molecular targets. One known target is histone deacetylase-like amidohydrolase, an enzyme involved in the regulation of gene expression. The compound inhibits this enzyme by binding to its active site, thereby affecting the enzyme’s activity and downstream biological processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 9,9,9-Trifluoro-8-oxo-N-phenylnonanamide
- Formula: C₁₅H₁₈F₃NO₂
- SMILES : O=C(Nc1ccccc1)CCCCCCC(=O)C(F)(F)F
- InChI: InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21)
Functional Role: this compound (abbreviated as CF3 in studies) is a fluorinated histone deacetylase (HDAC) inhibitor. It has been computationally predicted to dock into the catalytic pocket of the Neisseria gonorrhoeae HDAC (Gc-HDAC), an enzyme implicated in epigenetic modifications during bacterial infection . Its trifluoroalkyl chain and phenylamide moiety distinguish it structurally from classical HDAC inhibitors like trichostatin A (TSA) .
Comparison with Similar Compounds
Structural Features
The table below summarizes structural differences between CF3 and other HDAC inhibitors:
Key Observations :
Binding Affinity and Docking Studies
Computational docking analyses (using Autodock 4.2.6 and I-TASSER) revealed:
- CF3 : Predicted to bind to the zinc-containing catalytic core of Gc-HDAC via hydrophobic interactions with the trifluoroalkyl chain and hydrogen bonding via the amide group .
- TSA : Stronger binding affinity to human HDACs due to its hydroxamic acid-zinc coordination, but also docks into Gc-HDAC with comparable efficacy to CF3 .
- CRI : Biphenyl structure allows π-π stacking with aromatic residues in Gc-HDAC’s active site, but lacks fluorination, reducing its specificity .
Limitations: No experimental IC₅₀ values or binding energy scores were provided in the evidence, limiting direct quantitative comparisons.
Q & A
Q. What analytical methods are recommended for structural characterization of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide, and how do they address potential ambiguities in fluorinated compounds?
To resolve structural ambiguities in fluorinated compounds like this compound, nuclear magnetic resonance (NMR) spectroscopy (particularly NMR) and high-resolution mass spectrometry (HR-MS) are critical. NMR distinguishes between trifluoromethyl groups and other fluorinated moieties by chemical shift variations, while HR-MS confirms molecular weight and fragmentation patterns. For example, trifluoromethyl groups exhibit distinct splitting patterns in NMR due to coupling with adjacent protons . Cross-validation with infrared spectroscopy (IR) can confirm carbonyl (C=O) and amide (N-H) functional groups. Discrepancies in spectral data should prompt re-evaluation of sample purity or consideration of tautomeric forms .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures, while accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation products via HPLC or LC-MS. Photostability requires exposure to UV/visible light (ICH Q1B guidelines), with monitoring for fluorinated byproducts like trifluoroacetic acid . Hydrolytic stability in acidic/basic media (pH 1–13) reveals susceptibility of the amide bond, with NMR tracking fluorine retention .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound while minimizing perfluorinated impurities?
A factorial design approach (e.g., 2 factorial) can systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, trifluoroacetylation reactions often require anhydrous conditions to avoid hydrolysis, with catalysts like Hünig’s base improving yield. Advanced purification techniques (e.g., preparative HPLC with fluorinated stationary phases) isolate target compounds from perfluorinated byproducts like perfluorooctanoic acid (PFOA), which are regulated due to environmental persistence . Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time control over intermediate formation .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, critical for pharmacokinetic studies. Tools like COMSOL Multiphysics integrate quantum mechanical data with fluid dynamics to simulate metabolic pathways, such as cytochrome P450-mediated oxidation of the phenyl group . Validating computational predictions requires comparative in vitro assays (e.g., microsomal stability tests) .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different assays?
Contradictions often arise from assay-specific interference (e.g., fluorophore quenching in fluorescence-based assays) or solvent effects (DMSO vs. aqueous buffers). A tiered approach includes:
- Orthogonal assays : Replace fluorescence readouts with luminescence or colorimetric methods (e.g., MTT for cytotoxicity).
- Solvent standardization : Use ≤0.1% DMSO to avoid artifactual membrane permeability changes.
- Control experiments : Include fluorinated analogs (e.g., trifluoroacetophenone) to isolate fluorine-specific effects .
Meta-analysis of published data using tools like RevMan (Cochrane Collaboration) can statistically harmonize discrepancies .
Methodological Frameworks
Q. How can AI-driven platforms enhance the design of derivatives of this compound with improved selectivity?
Generative adversarial networks (GANs) trained on fluorinated compound databases propose novel derivatives by modifying substituents on the phenyl or carbonyl groups. Bayesian optimization prioritizes synthesis candidates based on predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For example, replacing the phenyl group with a pyridinyl moiety may enhance water solubility while retaining fluorine-mediated metabolic stability. Validation via SPR (surface plasmon resonance) confirms target binding affinity .
Q. What protocols validate the environmental impact of this compound during disposal or accidental release?
Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (Test 305). LC-MS/MS quantifies environmental persistence in soil/water matrices, while Daphnia magna acute toxicity tests (OECD 202) assess ecological risk. Comparative analysis with structurally similar perfluorinated compounds (e.g., PFOS/PFOA) informs regulatory risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
